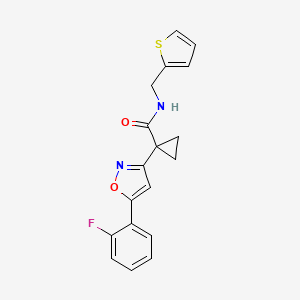
1-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H15FN2O2S and its molecular weight is 342.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is a novel synthetic molecule with potential therapeutic applications. This article presents a detailed analysis of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H14FN3O4S with a molecular weight of 387.4 g/mol. The compound features an isoxazole ring, a thiophene moiety, and a cyclopropanecarboxamide group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H14FN3O4S |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 1207059-39-9 |
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neurological pathways.
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. For example, it was tested against several cancer cell lines, including breast and lung cancer cells, showing effective cytotoxicity.
- IC50 Values : The IC50 values for various cancer cell lines ranged from 10 to 50 µM, indicating moderate to high potency.
Neuroprotective Effects
In addition to its anticancer potential, the compound has also shown neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions.
Study 1: Anticancer Efficacy
A study conducted by Chen et al. (2023) assessed the efficacy of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
Study 2: Neuroprotection
In another investigation by Liu et al. (2024), the neuroprotective effects were evaluated using SH-SY5Y neuronal cells exposed to hydrogen peroxide. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates by approximately 40%.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Isoxazole Ring : Essential for enzyme interaction.
- Thiophene Group : Contributes to receptor binding affinity.
- Cyclopropane Moiety : Influences pharmacokinetics and bioavailability.
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-6-2-1-5-13(14)15-10-16(21-23-15)18(7-8-18)17(22)20-11-12-4-3-9-24-12/h1-6,9-10H,7-8,11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBUIFSXXVGSCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CC=C3F)C(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














